molecular formula C32H42N4O4 B607608 GB-88 CAS No. 1416435-96-5

GB-88

Katalognummer: B607608
CAS-Nummer: 1416435-96-5
Molekulargewicht: 546.712
InChI-Schlüssel: DCUDDCGUKZLQLN-MCOVPRHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GB-88 is synthesized through a series of organic reactions. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would be optimized for yield and efficiency, with careful monitoring of reaction conditions and intermediate products .

Analyse Chemischer Reaktionen

Types of Reactions

GB-88 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .

Wissenschaftliche Forschungsanwendungen

Key Findings and Research Applications

  • Anti-Inflammatory Properties :
    • GB-88 has been shown to inhibit pro-inflammatory cytokine secretion, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human kidney tubule epithelial cells. This effect is mediated through its antagonistic action on PAR2, which is implicated in various inflammatory responses .
  • Chronic Inflammatory Conditions :
    • In animal models, this compound has been effective in treating chronic arthritis induced by collagen. The compound reduces macrophage infiltration and mast cell degranulation, suggesting its utility in managing chronic inflammatory diseases .
  • Acute Inflammation Models :
    • This compound has demonstrated efficacy in reducing acute paw edema induced by PAR2 agonists in rats. This highlights its potential for treating acute inflammatory responses .
  • Obesity and Metabolic Disorders :
    • Research indicates that this compound may also play a role in modulating inflammation associated with diet-induced obesity and insulin sensitivity. This suggests a broader application in metabolic syndrome management .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey FindingsModel Used
Anti-inflammatory EffectsInhibits IL-6 and TNF-α secretionHuman kidney cells
Chronic ArthritisReduces macrophage infiltrationRat model
Acute InflammationDecreases paw edema induced by PAR2 agonistsRat model
Metabolic DisordersModulates inflammation in obesityMouse model

Case Studies

  • Chronic Arthritis Treatment :
    • A study demonstrated that oral administration of this compound significantly reduced joint inflammation and pain in a rat model of collagen-induced arthritis. The compound's ability to inhibit macrophage infiltration was crucial for its therapeutic effect .
  • Acute Edema Reduction :
    • In experiments where rats received injections of PAR2 agonists, subsequent treatment with this compound led to a marked reduction in paw edema, indicating its effectiveness as an acute anti-inflammatory agent .
  • Cytokine Modulation :
    • In vitro studies revealed that this compound effectively inhibited the secretion of pro-inflammatory cytokines in response to PAR2 activation, further supporting its role as an anti-inflammatory agent .

Wirkmechanismus

GB-88 exerts its effects by selectively antagonizing PAR2. It inhibits the proinflammatory and pronociceptive actions of trypsin, cathepsin-S, and elastase, which are known to activate PAR2. By blocking PAR2 activation, this compound reduces inflammation and pain responses . The molecular targets and pathways involved include the inhibition of calcium ion release and downstream signaling cascades associated with PAR2 activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of GB-88

This compound is unique in its selective antagonism of PAR2, making it a valuable tool for studying the specific role of PAR2 in various biological processes. Unlike other compounds that may have broader effects, this compound provides targeted inhibition of PAR2, allowing for more precise investigations .

Biologische Aktivität

GB-88 is a synthetic compound recognized primarily as an antagonist of the protease-activated receptor-2 (PAR2). Its biological activity has been extensively studied, particularly in the context of inflammation and allergic responses. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

This compound functions by inhibiting the pro-inflammatory and pronociceptive actions mediated by PAR2. This receptor is activated by various proteases, including trypsin and cathepsin-S, leading to inflammatory responses. The antagonism of PAR2 by this compound has shown significant promise in modulating these inflammatory pathways.

Key Findings:

  • Inhibition of Cytokine Release : this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in epithelial cells exposed to protease allergens like nTyr-p3 .
  • Calcium Signaling Modulation : this compound effectively blocks PAR2-mediated calcium signaling, which is crucial for the release of inflammatory mediators .
  • Impact on Epithelial Barrier Function : In studies involving airway epithelial cells, this compound prevented the disruption of tight junctions caused by allergenic proteases, indicating its potential to protect epithelial integrity during allergic reactions .

Therapeutic Applications

The therapeutic implications of this compound extend across various inflammatory conditions. Its ability to antagonize PAR2 suggests potential applications in treating:

  • Allergic Reactions : By reducing cytokine release and protecting epithelial barriers, this compound may serve as a therapeutic agent for allergies triggered by environmental allergens.
  • Chronic Inflammatory Diseases : In models of chronic arthritis induced by collagen in rats, this compound demonstrated efficacy by inhibiting macrophage infiltration and mast cell degranulation .
  • Respiratory Disorders : Given its effects on airway epithelial cells, this compound may be beneficial in managing conditions like asthma and rhinitis .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

StudyModelFindings
Study 1Rat model of acute paw edemaThis compound inhibited edema induced by proteolytic agonists, demonstrating anti-inflammatory properties .
Study 2Human kidney tubule epithelial cellsThis compound reduced TNF-α and IL-6 secretion induced by PAR2 agonists .
Study 3Chronic arthritis model in ratsSignificant reduction in joint inflammation and pain following this compound treatment .

Research Findings

Research on this compound has consistently shown its effectiveness as a PAR2 antagonist. Notably:

  • Pharmacological Profile : this compound inhibits the actions of several proteases that activate PAR2, including trypsin and elastase, with IC50 values indicating potent activity against these enzymes .
  • In Vivo Efficacy : Studies have demonstrated that this compound not only acts effectively in vitro but also shows significant therapeutic benefits in vivo across various animal models .
  • Potential for Diverse Applications : Beyond respiratory and allergic conditions, emerging research suggests that derivatives of this compound could be explored for neurological and gastrointestinal disorders due to their anti-inflammatory properties .

Eigenschaften

IUPAC Name

N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-15,18,22-23,26,28H,3-6,9-10,16-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUDDCGUKZLQLN-MCOVPRHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.